(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” were not found in the search results, a related compound, D-Mannose, has been studied extensively. D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .Molecular Structure Analysis
The molecular structure of “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” consists of nine carbon atoms, sixteen hydrogen atoms, and nine oxygen atoms . The ChemSpider ID for this compound is 26330823 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” include a molecular weight of 268.218 and a molecular formula of C9H16O9. More detailed properties were not found in the search results.Scientific Research Applications
G-Protein-Coupled Receptors (GPCRs) and Metabolic Sensing :
- (Ahmed, Tunaru, & Offermanns, 2009) discuss GPCRs, specifically GPR109A, GPR109B, and GPR81, which are activated by hydroxy-carboxylic acids and function as metabolic sensors. This study highlights the importance of these receptors in adipocytes and their role in mediating antilipolytic effects.
Chemical Synthesis and Optical Resolution :
- Research by (Helm et al., 1997) involves the synthesis of lignin model glycosides, which are derivatives of similar hydroxy-carboxylic acids. The study focuses on the preparation and stereochemical characterization of these compounds.
Synthesis of β-Hydroxy-α-Amino Acid :
- (Goldberg et al., 2015) discuss the synthesis of a chiral β-hydroxy-α-amino acid, which is a key intermediate in drug development. This showcases the compound's significance in pharmaceutical synthesis.
Anti-Inflammatory Activity :
- The study by (Savić et al., 2011) investigates the anti-inflammatory properties of β-hydroxy-β-aryl propanoic acids, highlighting their potential therapeutic applications.
Microbiological Degradation and Metabolic Pathways :
- (Hashimoto & Hayakawa, 1977) explore the microbiological degradation of similar hydroxy-propanoic acids, offering insights into metabolic pathways and potential biotechnological applications.
Nomenclature and Classification of Receptors :
- (Offermanns et al., 2011) provide a comprehensive overview of hydroxy-carboxylic acid receptors, including their nomenclature and classification, which is crucial for understanding their biological significance.
Synthesis and Estimation in Biochemistry :
- (Charon et al., 1969) focus on the chemical synthesis and quantitative estimation of compounds related to 3-deoxy D-manno-octulosonic acid, emphasizing the role of these compounds in biochemical research.
Biotechnological Production of Carboxylic Acids :
- (Aurich et al., 2012) discuss the biotechnological preparation of oxo- and hydroxycarboxylic acids, including their use as building blocks in organic synthesis.
Future Directions
properties
IUPAC Name |
(2R)-3-hydroxy-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXCFDOPXBPUJC-MTXRGOKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](CO)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746750 | |
Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |
CAS RN |
164324-35-0 | |
Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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